molecular formula C21H23N3O2S B1204555 N-[2-(1-azepanyl)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide

N-[2-(1-azepanyl)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide

Cat. No. B1204555
M. Wt: 381.5 g/mol
InChI Key: YZVPKTNHPGPCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanyl)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide is an aromatic amide and an aromatic amine.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • A study by (Maru, Patel, & Yadav, 2015) focused on the antibacterial and antifungal effects of novel compounds, including those with benzoxazole structures similar to N-[2-(1-azepanyl)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide, showing varying degrees of Minimum Inhibition Concentration (MIC) values.
  • Another study, by (Thomas, Geetha, & Murugan, 2009), examined compounds with benzoxazole structures for antimicrobial and anti-inflammatory activities, finding significant reduction in paw volume in animal models, though none showed antimicrobial activity at certain concentrations.

Antitumor and Anticancer Applications

  • Research by (Yurttaş, Tay, & Demirayak, 2015) on derivatives of benzothiazole and benzoxazole demonstrated considerable anticancer activity against some cancer cell lines, suggesting potential applications in cancer treatment.

Antioxidant Activities

  • (Naraboli & Biradar, 2017) synthesized benzoxazole-containing compounds and assessed their in-vitro antimicrobial and antioxidant activities. Some compounds exhibited very good antioxidant activity, implying potential use in oxidative stress-related disorders.

Antimalarial and Antiviral Properties

  • The study by (Fahim & Ismael, 2021) explored the antimalarial activity of sulfonamide derivatives, including benzoxazole and benzothiazole derivatives, and their potential application in COVID-19 treatment through computational calculations and molecular docking studies.

Molecular Docking Studies for Drug Design

  • Various studies like those by (Antypenko et al., 2017) and (Riaz et al., 2020) utilized molecular docking to evaluate the interaction of benzoxazole derivatives with biological targets, providing insights for drug development.

properties

Product Name

N-[2-(1-azepanyl)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C21H23N3O2S/c25-20(15-27-21-23-17-10-4-6-12-19(17)26-21)22-16-9-3-5-11-18(16)24-13-7-1-2-8-14-24/h3-6,9-12H,1-2,7-8,13-15H2,(H,22,25)

InChI Key

YZVPKTNHPGPCIU-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4O3

Canonical SMILES

C1CCCN(CC1)C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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